N-methyl-6-(1-trityl-1H-imidazole-4-carbonyl)-2-naphthamide
Overview
Description
N-methyl-6-(1-trityl-1H-imidazole-4-carbonyl)-2-naphthamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its intricate structure, which includes a naphthamide core, an imidazole ring, and a trityl group. The presence of these functional groups imparts unique chemical properties to the compound, making it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-6-(1-trityl-1H-imidazole-4-carbonyl)-2-naphthamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize 1-trityl-1H-imidazole-4-carbaldehyde, which serves as a key intermediate. This intermediate is then reacted with other reagents under specific conditions to form the final compound.
-
Synthesis of 1-trityl-1H-imidazole-4-carbaldehyde
Reagents: Triphenylmethanol, imidazole, and an oxidizing agent.
Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane, at room temperature, under an inert atmosphere.
-
Formation of this compound
Reagents: 1-trityl-1H-imidazole-4-carbaldehyde, N-methyl-2-naphthylamine, and a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Conditions: The reaction is carried out in an organic solvent like DMF (dimethylformamide), at elevated temperatures, with continuous stirring.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, with optimizations for yield and purity. This includes using larger reaction vessels, automated systems for reagent addition, and advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-methyl-6-(1-trityl-1H-imidazole-4-carbonyl)-2-naphthamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using strong oxidizing agents.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The trityl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Trifluoroacetic acid (TFA) in dichloromethane.
Major Products Formed
Oxidation: Formation of imidazole-4-carboxylic acid derivatives.
Reduction: Formation of N-methyl-6-(1-trityl-1H-imidazole-4-hydroxymethyl)-2-naphthamide.
Substitution: Formation of N-methyl-6-(1-substituted-imidazole-4-carbonyl)-2-naphthamide derivatives.
Scientific Research Applications
N-methyl-6-(1-trityl-1H-imidazole-4-carbonyl)-2-naphthamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-6-(1-trityl-1H-imidazole-4-carbonyl)-2-naphthamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activities. The naphthamide core can interact with hydrophobic regions of proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-trityl-1H-imidazole-4-carbaldehyde
- N-methyl-2-naphthylamine
- 6-(1-trityl-1H-imidazole-4-carbonyl)-2-naphthamide
Uniqueness
N-methyl-6-(1-trityl-1H-imidazole-4-carbonyl)-2-naphthamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trityl group enhances its stability, while the imidazole and naphthamide moieties contribute to its reactivity and potential biological activities.
Properties
IUPAC Name |
N-methyl-6-(1-tritylimidazole-4-carbonyl)naphthalene-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H27N3O2/c1-36-34(40)28-20-18-25-21-27(19-17-26(25)22-28)33(39)32-23-38(24-37-32)35(29-11-5-2-6-12-29,30-13-7-3-8-14-30)31-15-9-4-10-16-31/h2-24H,1H3,(H,36,40) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXIZVEYIKFJEEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC2=C(C=C1)C=C(C=C2)C(=O)C3=CN(C=N3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H27N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
337521-39-8 | |
Record name | N-methyl-6-[(trityl-1H-imidazol-4-yl)carbonyl]-2-naphthamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.